Benzenemethanol, 2,2'-oxybis-
Description
BenchChem offers high-quality Benzenemethanol, 2,2'-oxybis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 2,2'-oxybis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[2-(hydroxymethyl)phenoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKKKKXKVCPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346342 | |
| Record name | Benzenemethanol, 2,2'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10038-40-1 | |
| Record name | Benzenemethanol, 2,2'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Current Research Significance of Benzenemethanol, 2,2 Oxybis in Contemporary Organic Chemistry
In modern organic chemistry, Benzenemethanol, 2,2'-oxybis- is recognized as a valuable synthetic intermediate. Its bifunctional nature, with two reactive alcohol groups, allows for a variety of chemical transformations. This makes it a key starting material for constructing complex molecular frameworks.
One of the prominent areas of its application is in the synthesis of novel ligands for catalysis. The diol functionality can be readily converted to other coordinating groups. For instance, reaction with chlorophosphines can yield bidentate phosphinite ligands. These ligands are crucial in homogeneous catalysis, particularly in forming metal complexes that drive important reactions like cross-coupling and hydrogenation. The specific geometry imposed by the diaryl ether backbone can influence the selectivity and activity of the resulting catalyst.
Furthermore, Benzenemethanol, 2,2'-oxybis- serves as a foundational component for building macrocyclic structures. The defined distance and orientation of the two hydroxyl groups make it an excellent candidate for syntheses of crown ethers and other host molecules. These macrocycles are central to the field of supramolecular chemistry, where they are studied for their ability to selectively bind ions and small molecules, leading to applications in sensing and separation technologies.
Synthetic Methodologies for Benzenemethanol, 2,2 Oxybis
Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. For Benzenemethanol, 2,2'-oxybis-, which contains two polar alcohol groups, a range of polar and non-polar solvent systems can be explored. rochester.edu
The general procedure involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble. Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the solvent.
Table 2: Common Solvent Systems for Recrystallization
| Solvent/System | Rationale and Application |
| Ethanol (B145695) (EtOH) | A good general-purpose polar solvent for compounds with hydroxyl groups. Often effective if impurities are minor. rochester.edu |
| n-Hexane / Acetone | A non-polar/polar solvent mixture. The compound is dissolved in a minimum of hot acetone, and hexane (B92381) is added until turbidity appears. Works well for a range of polarities. rochester.edu |
| n-Hexane / Ethyl Acetate (B1210297) (EA) | Another common non-polar/polar mixture. Suitable for removing impurities when a significant polarity difference exists. rochester.edu |
| Toluene (B28343) | Aromatic compounds often crystallize well from toluene. rochester.edu |
| Water (H₂O) | While many organics have low solubility, the presence of two -OH groups may allow for recrystallization from hot water, especially for removing non-polar impurities. rochester.edu |
Column Chromatography
When recrystallization is insufficient, or for separating complex mixtures of impurities, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase.
For a polar compound like Benzenemethanol, 2,2'-oxybis-, a polar stationary phase such as silica (B1680970) gel is standard. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation. The progress of the separation can be monitored by techniques such as Thin-Layer Chromatography (TLC). magritek.com
Table 3: Typical Parameters for Column Chromatography Purification
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for polar compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Starting with a low polarity (e.g., 9:1 Hexane:EA) and gradually increasing the proportion of ethyl acetate allows for the elution of compounds in order of increasing polarity. |
| Loading | Dry or Wet Loading | The crude product can be dissolved in a minimal amount of solvent and applied to the column (wet) or pre-adsorbed onto a small amount of silica gel (dry). |
| Fraction Collection | Aliquots | The eluent is collected in sequential fractions. magritek.com |
| Analysis | Thin-Layer Chromatography (TLC) or ¹H NMR | Fractions are analyzed to identify those containing the pure product. magritek.com |
| Final Step | Solvent Evaporation | The solvent from the combined pure fractions is removed under reduced pressure to yield the purified solid. acs.org |
The selection of the purification method, or a combination of methods, is crucial for obtaining Benzenemethanol, 2,2'-oxybis- with the high purity (>98.0%) required for its application as a building block in biomedical research.
Utility of Benzenemethanol, 2,2'-oxybis- in the Synthesis of Novel Chemical Entities
The inherent structural characteristics of Benzenemethanol, 2,2'-oxybis- make it a significant component in synthetic strategies aiming for molecular diversity and complexity.
Benzenemethanol, 2,2'-oxybis- serves as an essential building block for the synthesis of new biologically active compounds and other novel molecules. Its C2 symmetry and the presence of two primary alcohol groups on a semi-rigid diphenyl ether scaffold allow for systematic chemical elaboration. The distance and spatial orientation of the two reactive sites, dictated by the central oxygen bridge, are key features that chemists can exploit to design target molecules with specific conformational properties. This structural motif is particularly useful in the development of compounds for biomedical research.
Table 1: Physicochemical Properties of Benzenemethanol, 2,2'-oxybis- An interactive data table providing key properties of the compound.
| Property | Value |
|---|---|
| IUPAC Name | [2-[2-(hydroxymethyl)phenoxy]phenyl]methanol |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Appearance | White to Almost white powder/crystal |
| Melting Point | 99°C |
| Boiling Point (Predicted) | 385.9 ± 37.0 °C |
| Density (Predicted) | 1.227 ± 0.06 g/cm³ |
Data sourced from BOC Sciences.
The two primary alcohol groups of Benzenemethanol, 2,2'-oxybis- are amenable to a variety of chemical transformations, providing straightforward pathways to a range of modified analogues. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.
Key derivatization reactions include:
Oxidation: The benzylic alcohols can be selectively oxidized to aldehydes or further to carboxylic acids. For example, oxidation can yield 2,2'-oxybis(benzaldehyde), a precursor for macrocycles. oup.com Methods for oxidizing benzyl (B1604629) alcohols to the corresponding carboxylic acids are well-established, utilizing various oxidants under controlled conditions. google.com
Esterification: Reaction with a variety of acyl chlorides or carboxylic acids leads to the formation of diesters. This allows for the introduction of a wide range of R-groups, tuning the steric and electronic properties of the resulting molecule.
Etherification: The hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis, attaching diverse alkyl or aryl moieties.
Table 2: Potential Analogues via Derivatization of Benzenemethanol, 2,2'-oxybis- An interactive data table illustrating synthetic pathways to modified analogues.
| Starting Material | Reaction Type | Reagent Example | Product Analogue |
|---|---|---|---|
| Benzenemethanol, 2,2'-oxybis- | Oxidation | PCC | 2,2'-oxybis(benzaldehyde) |
| Benzenemethanol, 2,2'-oxybis- | Oxidation | KMnO₄ | 2,2'-oxybis(benzoic acid) |
| Benzenemethanol, 2,2'-oxybis- | Esterification | Acetyl Chloride | 2,2'-oxybis(benzyl acetate) |
Application in the Construction of Macrocyclic Scaffolds
The defined geometry and bifunctionality of Benzenemethanol, 2,2'-oxybis- make it an ideal precursor for the rational design and synthesis of macrocyclic architectures, such as crown ethers, cryptands, and porphyrin-based systems.
A primary strategy for incorporating this compound into macrocycles involves a two-step process. First, the terminal alcohol groups are transformed into other reactive functionalities, such as aldehydes. For instance, the oxidation of Benzenemethanol, 2,2'-oxybis- yields 2,2'-oxybis(benzaldehyde). oup.com This dialdehyde (B1249045) can then undergo condensation reactions with other building blocks to form a larger ring structure. Research has demonstrated the use of 2,2'-oxybis(benzaldehyde) as a key precursor in the synthesis of strapped and dimeric porphyrins, where the flexible diphenyl ether unit serves as a bridge or "strap" across the porphyrin macrocycle. oup.com This approach allows for the creation of host-guest systems and molecules with unique photophysical properties.
Combinatorial chemistry provides a powerful methodology for generating large collections of related molecules for screening and discovery purposes. uni-muenchen.de Benzenemethanol, 2,2'-oxybis- is an excellent scaffold for the creation of combinatorial libraries due to its dual reactive sites. A common approach is reactant-based selection, where a central scaffold is reacted with a pool of diverse reactants. beilstein-institut.de
A library can be generated through parallel synthesis by reacting Benzenemethanol, 2,2'-oxybis- (the scaffold) with a collection of different building blocks (e.g., a set of unique acyl chlorides). Each reaction would produce a distinct diester derivative. This method allows for the rapid creation of hundreds of structurally related compounds from a single, common precursor. Such libraries are valuable in drug discovery and materials science for screening for desired biological activities or physical properties. rsc.org The process rests on generating molecular diversity through the systematic and repetitive application of a specific chemical reaction to a set of building blocks. beilstein-institut.de
Derivatization Studies for Functional Material Precursors
The diphenyl ether core of Benzenemethanol, 2,2'-oxybis- is a structural element found in many high-performance polymers, prized for its thermal stability and chemical resistance. This suggests that derivatives of Benzenemethanol, 2,2'-oxybis- are promising precursors for novel functional materials.
Derivatization of the terminal alcohol groups allows for the synthesis of custom monomers suitable for polymerization. For example, through polycondensation reactions, Benzenemethanol, 2,2'-oxybis- can be reacted with dicarboxylic acids or their derivatives to form new polyesters. The flexible ether linkage in the polymer backbone can impart desirable properties such as improved solubility and processability, while the aromatic rings contribute to thermal stability. Similarly, conversion to a di-amine or di-isocyanate derivative could open pathways to polyamides and polyurethanes. The synthesis of Schiff bases from related structures like 4,4′-oxydianiline and their subsequent conversion to poly-1,3-oxazepine compounds illustrates a similar principle of using a diphenyl ether core to build complex polymeric materials. researchgate.net
Chemical Transformations of the Hydroxymethyl Groups
The two primary alcohol functionalities are key reaction sites in Benzenemethanol, 2,2'-oxybis-. These hydroxymethyl groups can undergo a range of well-established chemical transformations, including oxidation, esterification, and etherification, thereby providing access to a diverse array of derivatives.
Oxidation: The primary alcohol groups of Benzenemethanol, 2,2'-oxybis- can be selectively oxidized to form the corresponding dialdehyde, 2,2'-oxybis(benzaldehyde), or be further oxidized to the dicarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. The selective oxidation to the aldehyde is a critical transformation, as aldehydes are valuable intermediates in carbon-carbon bond-forming reactions. The oxidation of benzyl alcohol to benzaldehyde (B42025) is a widely studied and analogous reaction. dergipark.org.trmdpi.com Various catalytic systems have been developed for this purpose, demonstrating high efficiency and selectivity, which are applicable to substrates like Benzenemethanol, 2,2'-oxybis-. nih.gov
For instance, catalysts such as palladium oxide supported on ceria nanorods have been shown to be effective for the aerobic, solvent-free oxidation of benzyl alcohol derivatives. mdpi.com Similarly, bimetallic nanoparticles, like Au-Sn supported on graphene oxide, have demonstrated excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen. nih.gov The presence of electron-donating or withdrawing groups on the aromatic ring can influence the reaction rate, a factor to consider given the ether linkage in the target molecule. mdpi.com
| Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|
| Ni(II)-Schiff Base Complex | tert-butyl hydroperoxide (TBHP) | Effective conversion to benzaldehyde. | dergipark.org.tr |
| Quinaldinium Fluorochromate (QnFC) | Periodic acid (co-oxidant) | Catalytic, solvent-free conditions with high yields. | researchgate.net |
| Au-Sn/graphene oxide | O₂ | High selectivity under moderate conditions. | nih.gov |
| PdOₓ/CeO₂-nanorods | O₂ (aerobic) | Solvent-free conditions, catalyst is recyclable. | mdpi.com |
Esterification: The hydroxymethyl groups readily react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form diesters. byjus.com This esterification process is typically catalyzed by an acid, such as sulfuric acid, or promoted by coupling agents. byjus.com The resulting esters are valuable in their own right, for example, as plasticizers or as intermediates where the benzyl ester can function as a protecting group that is removable by mild hydrogenolysis. A variety of methods have been developed for the synthesis of benzyl esters from benzyl alcohols, including direct benzylation of carboxylic acids with toluene and dehydrative esterification using specialized catalysts. organic-chemistry.org These methods are directly applicable to Benzenemethanol, 2,2'-oxybis- to produce a range of diester derivatives.
Etherification: Further etherification of the hydroxymethyl groups can lead to the formation of more complex polyether structures. This can be achieved by reacting the diol with alkyl halides under basic conditions (Williamson ether synthesis). Iron-catalyzed etherification reactions of benzyl alcohols have been developed as an environmentally friendly route to symmetrical and non-symmetrical ethers, a methodology that could potentially be adapted for Benzenemethanol, 2,2'-oxybis-. vulcanchem.com
Modifications of the Aryl Ether Core for Specific Reactivity
The diphenyl ether backbone of Benzenemethanol, 2,2'-oxybis- provides a second platform for synthetic modification. The two phenyl rings can undergo reactions typical of aromatic compounds, allowing for the introduction of new functional groups that can tune the molecule's electronic properties or provide handles for further elaboration. solubilityofthings.comwikipedia.org
Electrophilic Aromatic Substitution: The ether oxygen atom is an activating, ortho-para directing group for electrophilic aromatic substitution. diva-portal.org Consequently, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho and para to the ether linkage. wikipedia.orgrsc.org The presence of the hydroxymethyl groups will also influence the regioselectivity of these substitutions. The commercial production of polybrominated diphenyl ethers (PBDEs) via bromination of diphenyl ether highlights the susceptibility of the core to halogenation. diva-portal.orgdiva-portal.org Nitration of diphenyl ether has also been studied, providing insight into the partial rate factors and relative reactivities of the available positions. rsc.orgrsc.org
| Reaction | Typical Reagents | Expected Outcome | Reference |
|---|---|---|---|
| Halogenation | Br₂ or Cl₂, Lewis acid catalyst | Introduction of halogen atoms, primarily at ortho/para positions. | wikipedia.orgdiva-portal.org |
| Nitration | HNO₃, H₂SO₄ | Introduction of nitro groups (-NO₂) at ortho/para positions. | wikipedia.orgrsc.org |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of acyl groups. | wikipedia.org |
| Sulfonation | Fuming H₂SO₄ | Introduction of sulfonic acid groups (-SO₃H). | wikipedia.org |
Metal-Catalyzed Cross-Coupling Reactions: The aryl ether C-O bond, while generally stable, can be activated and cleaved using transition metal catalysts, typically those based on nickel or palladium. rsc.org This allows the diphenyl ether core to participate in cross-coupling reactions, serving as an alternative to aryl halides. rsc.org For example, palladium-catalyzed methods have been developed for the formal cross-coupling of diaryl ethers with amines. researchgate.net These advanced transformations enable the connection of the aryl rings to a wide variety of other molecular fragments, including alkyl, vinyl, or other aryl groups, through the formation of new carbon-carbon or carbon-heteroatom bonds. wiley-vch.de This strategy significantly expands the synthetic utility of Benzenemethanol, 2,2'-oxybis- as a precursor, opening pathways to novel ligands, polymers, and complex organic materials.
Fundamental Contributions to Chemical Synthesis and Materials Science Precursors
The role of Benzenemethanol, 2,2'-oxybis- extends from a synthetic building block to a crucial precursor in the creation of advanced materials. iupac.orgumich.eduumn.edu The chemical precursor approach is a vital strategy for producing materials with controlled structures and properties. iupac.org
In Chemical Synthesis: Its structure is pivotal for creating complex molecules. It acts as an essential building block for synthesizing novel, biologically active compounds, thereby contributing to biomedical research. The strategic placement of the two hydroxyl groups allows for the controlled construction of larger, more intricate architectures.
As a Materials Science Precursor: The compound's difunctionality is particularly advantageous in polymer chemistry. It can be incorporated into polymer chains to create materials with specific properties. For example, its oxygen-linked structure is utilized in polymer synthesis. It can be used in the formation of polyesters, polyurethanes, and epoxy resins. The rigid diaryl ether unit can enhance the thermal stability and mechanical strength of the resulting polymers, making them suitable for high-performance applications. The development of polymers from monomers like 2,2'-oxybis[ethanol] is an area of active research for creating materials used in construction and sealants. industrialchemicals.gov.auindustrialchemicals.gov.au
Interactive Data Table: Properties of Benzenemethanol, 2,2'-oxybis-
| Property | Value | Reference |
| IUPAC Name | [2-[2-(hydroxymethyl)phenoxy]phenyl]methanol | |
| Synonyms | 2,2'-Oxybis(benzyl alcohol), 2,2'-Bis(hydroxymethyl)diphenyl ether | |
| CAS Number | 10038-40-1 | |
| Molecular Formula | C₁₄H₁₄O₃ | |
| Molecular Weight | 230.26 g/mol | |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 99 °C |
Advanced Spectroscopic and Structural Elucidation of Benzenemethanol, 2,2 Oxybis and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Benzenemethanol, 2,2'-oxybis-. The molecular symmetry and the presence of various proton and carbon environments necessitate a comprehensive NMR analysis, often employing multi-dimensional techniques for complete signal assignment.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, the complexity of the aromatic region and the need for unequivocal assignment require two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC. researchgate.netbas.bg
¹H NMR: The ¹H NMR spectrum is characterized by distinct signals for the methylene (B1212753) protons (CH₂), the hydroxyl protons (OH), and a complex multiplet pattern for the aromatic protons. The methylene protons adjacent to the hydroxyl group typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.6-4.8 ppm. The aromatic region (approx. 6.9-7.5 ppm) displays overlapping signals corresponding to the eight aromatic protons.
¹³C NMR: The ¹³C NMR spectrum shows signals for the benzylic carbon (around 60-65 ppm) and multiple signals in the aromatic region (110-160 ppm), including four quaternary carbons. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is crucial for establishing proton-proton coupling networks, particularly within the aromatic rings. libretexts.org It would reveal correlations between adjacent aromatic protons, helping to trace the connectivity within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. nih.gov It allows for the unambiguous assignment of the methylene carbon signal by correlating it with the well-defined methylene proton signal. It also links each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for assigning quaternary carbons and linking the different fragments of the molecule. For instance, correlations would be observed from the methylene protons (CH₂) to the aromatic quaternary carbon C2 and the ether-linked aromatic carbon C1'. nih.gov
The combination of these 2D NMR techniques allows for the complete and confident assignment of all proton and carbon signals, as detailed in the table below.
Table 1: Representative ¹H and ¹³C NMR Signal Assignments for Benzenemethanol, 2,2'-oxybis- in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -CH₂OH | ~4.7 (s, 4H) | ~61.5 | C1, C2, C3 |
| -OH | ~2.5 (br s, 2H) | - | - |
| C1/C1' | - | ~155.0 | H6/H6', H2/H2' |
| C2/C2' | - | ~131.0 | -CH₂OH, H3/H3' |
| C3/C3' | ~7.4 (d) | ~129.0 | C1/C1', C5/C5' |
| C4/C4' | ~7.2 (t) | ~124.0 | C2/C2', C6/C6' |
| C5/C5' | ~7.0 (t) | ~121.0 | C1/C1', C3/C3' |
| C6/C6' | ~6.9 (d) | ~118.0 | C2/C2', C4/C4' |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, t=triplet, br s=broad singlet.
Quantitative NMR (qNMR) is a powerful primary method for determining the concentration or purity of a substance without requiring an identical standard of the analyte. rsc.org This technique can be applied to Benzenemethanol, 2,2'-oxybis- for two main purposes: monitoring its synthesis and assessing the purity of the final product.
For reaction monitoring, such as the reduction of 2,2'-oxybis(benzaldehyde) to the target diol, qNMR can track the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the methylene alcohol proton signal (~4.7 ppm) over time.
For purity assessment, a certified internal standard with a known concentration and non-overlapping signals (e.g., dimethyl sulfone) is added to a precisely weighed sample of the compound. By comparing the integral of a specific analyte proton signal (e.g., the four methylene protons) to the integral of a known proton signal from the standard, the absolute purity of the analyte can be calculated with high precision.
Table 2: Hypothetical qNMR Purity Assessment Data
| Parameter | Analyte (Benzenemethanol, 2,2'-oxybis-) | Internal Standard (Dimethyl Sulfone) |
|---|---|---|
| Signal Used | -CH₂- (s) | -CH₃ (s) |
| Chemical Shift (δ, ppm) | 4.70 | 3.00 |
| Number of Protons (N) | 4 | 6 |
| Integral Value (I) | 5.25 | 7.98 |
| Molecular Weight (MW, g/mol) | 230.26 | 94.13 |
| Mass Weighed (m, mg) | 25.2 | 15.5 |
| Calculated Purity (%) | 98.5% |
The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std.
Mass Spectrometry for Molecular Characterization
Mass spectrometry provides critical information on the molecular weight and structural fragments of Benzenemethanol, 2,2'-oxybis-.
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z 230 may be observed, but it is often of low intensity for ethers and alcohols. libretexts.org Key fragmentation pathways include:
Loss of Water: Dehydration of one or both alcohol groups is a common fragmentation for alcohols, leading to peaks at m/z 212 ([M-H₂O]⁺˙) and m/z 194 ([M-2H₂O]⁺˙). aip.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol (benzylic cleavage) can lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 199.
Ether Cleavage: The C-O bonds of the diaryl ether are strong, but fragmentation can occur here. Cleavage can produce a hydroxymethylphenoxy radical and a corresponding cation at m/z 107 (hydroxymethylbenzyl cation) or a cation at m/z 123 (hydroxymethylphenoxyl cation). The formation of a stable hydroxytropylium ion at m/z 107 is particularly favored.
Table 3: Predicted EI-MS Fragmentation of Benzenemethanol, 2,2'-oxybis-
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 230 | [M]⁺˙ | [C₁₄H₁₄O₃]⁺˙ | Molecular Ion |
| 212 | [M-H₂O]⁺˙ | [C₁₄H₁₂O₂]⁺˙ | Loss of water |
| 199 | [M-CH₂OH]⁺ | [C₁₃H₁₁O₂]⁺ | Benzylic C-C cleavage |
| 123 | [HOC₆H₄OCH₂]⁺ | [C₈H₇O₂]⁺ | Ether bond cleavage |
| 107 | [HOC₆H₄CH₂]⁺ | [C₇H₇O]⁺ | Benzylic/ether cleavage (Hydroxytropylium ion) |
| 94 | [C₆H₅OH]⁺˙ | [C₆H₆O]⁺˙ | Rearrangement and cleavage (Phenol ion) |
HRMS is essential for confirming the elemental composition of the molecule. It measures the mass-to-charge ratio to a very high degree of accuracy. For Benzenemethanol, 2,2'-oxybis-, the exact mass allows for the unambiguous determination of its molecular formula, C₁₄H₁₄O₃. This technique is crucial for distinguishing it from any potential isomers or impurities with the same nominal mass.
Calculated Exact Mass: 230.0943
Measured Exact Mass: Typically within 5 ppm of the calculated value (e.g., 230.0940)
Molecular Formula Confirmation: C₁₄H₁₄O₃
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule. kemdikbud.go.id
IR Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. mdpi.com For Benzenemethanol, 2,2'-oxybis-, strong and characteristic absorptions are expected for the O-H and C-O bonds. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching of the alcohol groups. The asymmetric C-O-C stretching of the aromatic ether linkage gives a strong, sharp absorption around 1230-1250 cm⁻¹. mdpi.com The C-O stretching of the primary alcohol appears around 1030-1050 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides complementary information. mdpi.com The aromatic C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric "breathing" mode of the benzene (B151609) rings (around 1000 cm⁻¹) are typically strong in the Raman spectrum. The non-polar C-C framework of the molecule will also show distinct Raman signals.
The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule.
Table 4: Key Vibrational Frequencies for Benzenemethanol, 2,2'-oxybis-
| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| ~3350 | O-H stretch (alcohol) | ν(O-H) | Strong, Broad | Weak |
| ~3060 | Aromatic C-H stretch | ν(C-H) | Medium | Strong |
| ~2920 | Methylene C-H stretch | ν(C-H) | Medium | Medium |
| ~1600, ~1490 | Aromatic C=C stretch | ν(C=C) | Medium-Strong | Strong |
| ~1240 | Asymmetric C-O-C stretch | ν_as(C-O-C) | Strong | Medium |
| ~1040 | Primary Alcohol C-O stretch | ν(C-O) | Strong | Weak |
| ~840 | Aromatic C-H out-of-plane bend | γ(C-H) | Strong | Weak |
X-ray Crystallography for Solid-State Structure Determination
For a molecule like Benzenemethanol, 2,2'-oxybis-, single-crystal X-ray diffraction would provide invaluable information about its solid-state structure. Key insights would include:
Molecular Conformation: The dihedral angles between the two phenyl rings and the orientation of the hydroxymethyl (-CH₂OH) groups relative to the ether linkage. This would reveal whether the molecule adopts a planar or a more twisted conformation in the solid state.
Intermolecular Interactions: The presence and nature of hydrogen bonding involving the hydroxyl groups are critical. These interactions dictate the crystal packing and can significantly influence the physical properties of the material. The analysis would reveal if the hydrogen bonds are intramolecular or intermolecular, leading to the formation of dimers, chains, or more complex three-dimensional networks.
Bond Parameters: Precise measurements of the C-O-C ether bond angle and the bond lengths of the various C-C, C-O, and O-H bonds would be obtained. These can be compared to theoretical values and data from related structures to understand the electronic effects of the substituents.
While a specific crystal structure for Benzenemethanol, 2,2'-oxybis- is not publicly available, data for related diphenyl ether and benzyl (B1604629) alcohol derivatives can provide a basis for expected values. For instance, in similar ether-bridged structures, the C-O-C bond angle is a key parameter influencing molecular shape and flexibility.
Table 1: Representative Crystallographic Data for Related Compounds This table is illustrative and presents typical data for analogous structures, as specific data for Benzenemethanol, 2,2'-oxybis- is not available.
| Parameter | Expected Value/Range for a Diphenyl Ether Derivative | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. acs.org |
| a (Å) | 10 - 20 | Unit cell dimension. |
| b (Å) | 5 - 15 | Unit cell dimension. |
| c (Å) | 15 - 25 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 90 - 110 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| C-O-C Angle (°) | 115 - 125 | Indicates the flexibility and overall shape of the molecule. |
| Hydrogen Bond (O-H···O) Distance (Å) | 2.5 - 2.9 | Confirms the presence and strength of hydrogen bonding. |
The determination of the crystal structure of Benzenemethanol, 2,2'-oxybis- and its derivatives would be a crucial step in correlating their solid-state architecture with their macroscopic properties.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation Analysis
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like Benzenemethanol, 2,2'-oxybis-, the absorption bands are typically due to π → π* transitions within the benzene rings.
The UV-Vis spectrum of Benzenemethanol, 2,2'-oxybis- in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show characteristic absorption bands similar to those of its constituent parts, namely benzyl alcohol and diphenyl ether. Benzyl alcohol itself exhibits absorption maxima around 258 nm. nih.gov The electronic communication between the two phenyl rings through the ether oxygen in diphenyl ether derivatives can influence the position and intensity of these bands. The presence of the hydroxymethyl groups is not expected to significantly shift the main absorption peaks but may affect the fine structure of the spectrum.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. This phenomenon occurs when an electron returns from an excited singlet state to its ground state. The emitted light is of lower energy (longer wavelength) than the absorbed light. The fluorescence spectrum can provide information about the electronic structure of the excited state and the environment of the molecule.
While many simple aromatic ethers and benzyl alcohols are weakly fluorescent, the specific substitution pattern and molecular conformation can enhance fluorescence. For Benzenemethanol, 2,2'-oxybis-, factors such as the rigidity of the structure and the potential for intramolecular hydrogen bonding could influence its fluorescence properties. The excitation wavelength would typically be set at or near the absorption maximum observed in the UV-Vis spectrum. The resulting emission spectrum would reveal the wavelength of maximum emission (λₑₘ) and the quantum yield (Φբ), which is a measure of the efficiency of the fluorescence process. Studies on related compounds, such as certain phenanthroimidazole derivatives, show that structural changes and interactions with the environment can lead to significant shifts in fluorescence emission and even produce white-light emission under specific conditions. pku.edu.cn
Table 2: Expected Electronic Spectroscopy Data for Benzenemethanol, 2,2'-oxybis- This table presents hypothetical data based on the analysis of similar compounds, as specific experimental data for Benzenemethanol, 2,2'-oxybis- is not readily found in the literature.
| Spectroscopic Parameter | Expected Value/Range | Information Provided |
|---|---|---|
| UV-Vis Absorption | ||
| λₘₐₓ (nm) | 260 - 280 | Wavelength of maximum absorption, related to π → π* transitions. |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | 2000 - 5000 | Measure of the probability of the electronic transition. |
| Fluorescence Emission | ||
| Excitation Wavelength (λₑₓ, nm) | ~270 | Wavelength used to excite the molecule. |
| Emission Wavelength (λₑₘ, nm) | 280 - 350 | Wavelength of maximum fluorescence emission. aatbio.com |
| Stokes Shift (nm) | 20 - 80 | Difference between λₘₐₓ and λₑₘ, indicates energy loss. |
| Fluorescence Quantum Yield (Φբ) | Low to Moderate | Efficiency of the fluorescence process. |
Theoretical and Computational Chemistry of Benzenemethanol, 2,2 Oxybis
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental to elucidating the electronic landscape and energetic properties of molecules. These approaches, ranging from Density Functional Theory (DFT) to high-accuracy ab initio methods, can predict a wide array of molecular characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of Benzenemethanol, 2,2'-oxybis-. bohrium.comresearchgate.net DFT calculations can be employed to determine a variety of ground state properties.
Key Ground State Properties Investigated by DFT:
| Property | Description |
| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For Benzenemethanol, 2,2'-oxybis-, this would reveal the spatial orientation of the two phenyl rings and the hydroxymethyl groups relative to the central ether linkage. |
| Electronic Properties | Calculates the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net |
| Vibrational Frequencies | Simulates the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. |
| Thermodynamic Properties | Estimates thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of formation, providing insights into the compound's stability. |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more precise determination of electronic structure and energetics, ab initio methods, which are based on first principles without empirical parameters, can be utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results.
Applications of Ab Initio Methods:
| Method | Application |
| MP2 | Often used for optimizing geometries and calculating interaction energies, providing a higher level of theory for electron correlation effects compared to standard DFT functionals. |
| CCSD(T) | Considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies, making it suitable for obtaining precise values for reaction barriers and conformational energy differences. mdpi.com |
High-level ab initio calculations on model systems related to Benzenemethanol, 2,2'-oxybis- would provide a detailed understanding of the subtle electronic effects governing its structure and reactivity.
Molecular Dynamics Simulations for Conformational Space Exploration
Benzenemethanol, 2,2'-oxybis- possesses significant conformational flexibility due to the rotation around several single bonds, including the C-O-C ether linkage and the C-C bonds of the hydroxymethyl groups. Molecular dynamics (MD) simulations are a powerful tool for exploring this vast conformational space. nih.govrsc.org
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the study of dynamic processes and the statistical sampling of different molecular conformations.
Insights from Molecular Dynamics Simulations:
| Area of Investigation | Details |
| Conformational Preferences | MD simulations can identify the most populated and energetically favorable conformations of Benzenemethanol, 2,2'-oxybis- in different environments, such as in the gas phase or in various solvents. |
| Intramolecular Hydrogen Bonding | These simulations can reveal the presence and dynamics of intramolecular hydrogen bonds between the hydroxyl groups and the ether oxygen, which can significantly influence the molecule's overall shape and reactivity. |
| Solvent Effects | By including explicit solvent molecules in the simulation box, MD can model how the surrounding medium affects the conformational equilibrium and the accessibility of different functional groups. |
Studies on similar flexible molecules have shown that MD simulations are crucial for understanding how molecular shape changes over time, which is essential for predicting biological activity and material properties. nih.gov
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry offers powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For Benzenemethanol, 2,2'-oxybis-, this can involve identifying reactive sites and modeling potential reaction pathways.
Computational Approaches to Reactivity:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzenemethanol, 2,2'-oxybis-, the oxygen atoms of the ether and hydroxyl groups would be expected to be nucleophilic sites, while the hydroxyl protons would be electrophilic.
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. The HOMO indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.
Transition State Theory: By locating transition state structures and calculating activation energies using methods like DFT, chemists can predict the feasibility and kinetics of various reaction pathways, such as oxidation of the alcohol groups or ether cleavage. researchgate.netcopernicus.org
Theoretical studies on the oxidation of benzyl (B1604629) alcohol have successfully mapped out reaction pathways and identified key intermediates, providing a template for how similar investigations could be conducted for Benzenemethanol, 2,2'-oxybis-. copernicus.org
Computational Modeling of Intermolecular Interactions and Self-Assembly Propensities
The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (ether and hydroxyl oxygens) in Benzenemethanol, 2,2'-oxybis- suggests a strong potential for intermolecular interactions and self-assembly. mdpi.comresearchgate.net
Modeling Intermolecular Phenomena:
| Interaction Type | Modeling Approach |
| Hydrogen Bonding | Quantum chemical calculations on dimers or small clusters of Benzenemethanol, 2,2'-oxybis- can quantify the strength and geometry of intermolecular hydrogen bonds. |
| π-π Stacking | The phenyl rings can engage in π-π stacking interactions. Computational methods can determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and their energetic contributions. |
| Self-Assembly | Large-scale molecular dynamics simulations can model the spontaneous aggregation of multiple molecules, providing insights into the formation of dimers, oligomers, or even more extended supramolecular structures in the solid state or in solution. acs.org |
Computational studies on similar systems, such as bis(hydroxymethyl)phenols, have shown their tendency to form complex, high-nuclearity clusters through bridging interactions, highlighting the potential for Benzenemethanol, 2,2'-oxybis- to form intricate supramolecular architectures. researchgate.net
Analytical Methodologies for Detection and Quantification of Benzenemethanol, 2,2 Oxybis
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of Benzenemethanol, 2,2'-oxybis- from complex matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography (GC) with Advanced Detection Modalities
Gas chromatography is a viable technique for the analysis of semi-volatile compounds like Benzenemethanol, 2,2'-oxybis-. The successful separation by GC relies on the selection of an appropriate stationary phase and the optimization of temperature programming. For detection, Flame Ionization Detection (FID) is a common choice due to its robustness and wide linear range. More advanced detectors, such as Electron Capture Detectors (ECD) or Nitrogen-Phosphorus Detectors (NPD), could be employed if higher sensitivity and selectivity are required, although their applicability would depend on the compound's specific chemical properties.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. A reversed-phase HPLC system, utilizing a C18 or C8 stationary phase, is typically effective for separating moderately polar compounds like Benzenemethanol, 2,2'-oxybis-. The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve the desired retention and resolution.
Detection in HPLC can be accomplished using various systems. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification if the compound possesses a suitable chromophore. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be considered.
Hyphenated Techniques for Complex Sample Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the unambiguous identification and precise quantification of analytes in complex samples.
GC-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. In GC-MS analysis of Benzenemethanol, 2,2'-oxybis-, the gas chromatograph separates the compound from other components in the sample before it enters the mass spectrometer. The mass spectrometer then ionizes the compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification. The National Institute of Standards and Technology (NIST) library contains mass spectral data for Benzenemethanol, 2,2'-oxybis-, which can be used for confirmation. lookchem.com
Table 1: GC-MS Spectral Data for Benzenemethanol, 2,2'-oxybis- lookchem.com
| Parameter | Value |
| NIST Number | 237463 |
| Total Peaks | 162 |
| m/z Top Peak | 212 |
| m/z 2nd Highest | 195 |
| m/z 3rd Highest | 181 |
This table is interactive. Users can sort and filter the data.
LC-Mass Spectrometry (LC-MS) for Non-Volatile Species Analysis
For compounds that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the analysis of non-volatile and thermally unstable compounds in complex matrices. While specific LC-MS methods for Benzenemethanol, 2,2'-oxybis- are not extensively documented, the general principles of LC-MS would apply. An appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be selected to efficiently ionize the molecule for subsequent mass analysis.
Development of Specialized Sample Preparation Protocols
The success of any analytical method heavily relies on the effectiveness of the sample preparation protocol. The primary goal of sample preparation is to extract the analyte of interest from the sample matrix and to remove any interfering substances. For the analysis of Benzenemethanol, 2,2'-oxybis-, common extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be employed. The choice of solvent and sorbent would be critical and would need to be optimized based on the polarity of the compound and the nature of the sample matrix. For trace-level analysis, a concentration step may be necessary following the extraction.
Advanced Calibration and Validation Procedures for Analytical Methods
The establishment of robust and reliable analytical methods for the detection and quantification of Benzenemethanol, 2,2'-oxybis- is contingent upon rigorous calibration and validation procedures. These processes ensure that the chosen method is not only accurate and precise but also specific and reproducible for its intended purpose. The validation of an analytical method is a systematic process that provides documented evidence that the system performs as expected.
Advanced calibration and validation are guided by international standards, such as those set by the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). japsonline.com These guidelines delineate the specific parameters that must be evaluated to confirm the suitability of an analytical method. For compounds like Benzenemethanol, 2,2'-oxybis-, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often employed, necessitating a thorough validation of their performance characteristics.
Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. japsonline.com While specific validated methods for Benzenemethanol, 2,2'-oxybis- are not extensively detailed in publicly available literature, the principles of method validation can be illustrated through methodologies established for structurally related compounds, such as benzyl (B1604629) alcohol.
Linearity and Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmadekho.com The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
For instance, in the validation of an HPLC method for benzyl alcohol, linearity was assessed over a concentration range of 160-240 µg/mL. austinpublishinggroup.com A linear relationship is typically evaluated by performing a linear regression analysis of the analyte concentration versus the instrumental response. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the linear fit, with a value of 0.999 or greater often being the target. researchgate.net
Table 1: Illustrative Linearity Data for an Analytical Method
| Concentration Level | Analyte Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|---|
| 1 | 160 | 351051 |
| 2 | 180 | 351634 |
| 3 | 200 | 351785 |
| 4 | 220 | 352729 |
| 5 | 240 | 351923 |
| Linear Regression | Correlation Coefficient (r) | 0.9995 |
This table presents hypothetical data based on typical validation results for related compounds to illustrate the concept of linearity. austinpublishinggroup.com
Precision
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels:
Repeatability (Intra-day precision): This is the precision under the same operating conditions over a short interval of time. japsonline.com
Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. japsonline.comaustinpublishinggroup.com
The acceptance criterion for precision is often an RSD of not more than 2.0%. pharmadekho.com
Table 2: Example of Precision Assessment for an Analytical Method
| Precision Level | Parameter | Tolfenamic Acid (% RSD) | Benzyl Alcohol (% RSD) |
|---|---|---|---|
| Repeatability | Method Precision | 0.086 | 0.155 |
| Intermediate Precision | Day 1 vs. Day 2 | 0.53 | 0.67 |
This table is adapted from a study on a related compound, benzyl alcohol, to demonstrate the evaluation of precision. austinpublishinggroup.com
Accuracy
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. The accuracy should be assessed across the specified range of the analytical procedure.
Table 3: Illustrative Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 160 | 158.4 | 99.0 |
| 100% | 200 | 199.0 | 99.5 |
This table provides a hypothetical representation of accuracy data based on common validation practices.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. japsonline.com For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The system suitability parameters are monitored during the robustness study to ensure the method remains valid.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. austinpublishinggroup.com
For a related compound, benzyl alcohol, the LOD and LOQ in one study were found to be 0.86 µg/mL and 2.5 µg/mL, respectively. austinpublishinggroup.com
System Suitability
Before initiating any sample analysis, a system suitability test is performed to ensure that the chromatographic system is adequate for the intended analysis. Parameters such as theoretical plates, tailing factor, and resolution are evaluated. austinpublishinggroup.com
Table 4: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | Not more than 2.0 |
| Relative Standard Deviation (RSD) of replicate injections | Not more than 2.0% |
| Theoretical Plates | Greater than 2000 |
| Resolution | Greater than 2.0 |
This table outlines common system suitability parameters and their typical acceptance criteria in analytical method validation. pharmadekho.comaustinpublishinggroup.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing diaryl ether derivatives like Benzenemethanol, 2,2'-oxybis-?
- Methodology : The Williamson ether synthesis is a common approach for diaryl ethers, involving nucleophilic substitution between an alcohol and an alkyl halide. For analogs like 2,2′-oxybis(1-chloropropane), reaction conditions (e.g., temperature, solvent polarity) must optimize yield and minimize side reactions .
- Key Considerations :
- Use phase-transfer catalysts to enhance reactivity in biphasic systems.
- Monitor reaction progress via TLC or GC-MS to detect intermediates/byproducts.
Q. How can spectroscopic techniques characterize Benzenemethanol, 2,2'-oxybis-?
- Techniques :
- NMR : Analyze and spectra to confirm ether linkage (δ ~3.5–4.5 ppm for -O-CH-) and aromatic protons.
- FT-IR : Identify O-H (broad ~3200–3600 cm) and C-O-C (asymmetric stretch ~1250 cm) .
Q. What are the critical purity assessment protocols for this compound?
- Analytical Methods :
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Verify %C, %H, %O against theoretical values (e.g., CHFNO in analogs ).
Advanced Research Questions
Q. How does the electronic structure of Benzenemethanol, 2,2'-oxybis- influence its reactivity in polymerization?
- Computational Insights : DFT calculations can predict electron density distribution at the ether oxygen, affecting nucleophilic attack in polycondensation reactions. For analogs like 4,4'-oxybis[3-(trifluoromethyl)benzenamine], electron-withdrawing groups (e.g., -CF) reduce basicity of the ether oxygen, altering reaction kinetics .
- Experimental Design :
- Compare polymerization rates with/without substituents using DSC or GPC.
- Correlate Hammett constants (σ) of substituents with reaction outcomes.
Q. What strategies mitigate thermal degradation during high-temperature applications?
- Thermal Stability Data : For fluorinated analogs, TGA shows decomposition onset at ~365°C (predicted) .
- Stabilization Methods :
- Introduce steric hindrance (e.g., bulky substituents) to slow oxidation.
- Use antioxidants (e.g., hindered phenols) in composite formulations.
Q. How can molecular dynamics (MD) simulations predict solubility in polar vs. nonpolar solvents?
- Approach : Simulate solvation free energy using force fields (e.g., OPLS-AA) for analogs like 2,2′-oxybis(1-chloropropane). Hydrophobic domains reduce solubility in water (logP ~2.5 predicted) .
- Validation : Compare with experimental partition coefficients (logP) via shake-flask method.
Contradictions & Research Gaps
- Synthesis Yields : reports high yields for 2,2′-oxybis(1-chloropropane) under optimized conditions, but similar protocols may require adjustments for aromatic ethers due to steric effects.
- Predicted vs. Experimental Data : Computational models (e.g., ACD/Labs) may underestimate boiling points for fluorinated compounds due to dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
